2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide
Description
Properties
IUPAC Name |
2-methylsulfanyl-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-26-20-19(11-7-14-23-20)21(25)24(16-18-10-5-6-13-22-18)15-12-17-8-3-2-4-9-17/h2-11,13-14H,12,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFZYSJXWTWZNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, the selection of appropriate solvents and catalysts would be crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
The compound 2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide is a relatively complex molecule that has garnered interest in various scientific research applications, particularly in pharmacology and biochemistry. Below is a detailed examination of its applications, supported by relevant data and case studies.
Pharmacological Studies
The compound's structural features indicate potential pharmacological activities, particularly in:
- Cancer Therapy : Research has shown that derivatives of nicotinamide can inhibit tumor growth by modulating metabolic pathways involved in cell proliferation and apoptosis. For instance, nicotinamide analogs have been explored for their ability to inhibit Polo-like kinase 1 (Plk1), a target in various cancers .
- Neuroprotection : Nicotinamide has been studied for its neuroprotective properties. The compound may help mitigate neurodegenerative diseases by enhancing NAD+ biosynthesis, which is crucial for cellular energy metabolism and DNA repair mechanisms .
Metabolic Pathway Modulation
Research indicates that compounds similar to nicotinamide can influence metabolic pathways related to:
- Nicotinamide Adenine Dinucleotide (NAD+) Production : Increasing NAD+ levels can enhance mitochondrial function and reduce oxidative stress .
- Uremic Toxins Management : Studies have identified metabolites of nicotinamide that could be involved in the management of uremic toxins in chronic kidney disease, highlighting the importance of metabolic pathways influenced by this compound .
Analytical Chemistry
The compound can serve as a standard or reference material in analytical chemistry for:
- High-Performance Liquid Chromatography (HPLC) : Used for quantifying levels of similar compounds in biological samples, thereby aiding in pharmacokinetic studies .
Case Study 1: Cancer Cell Line Inhibition
A study investigated the effects of nicotinamide derivatives on various cancer cell lines. The results indicated that certain modifications to the nicotinamide structure enhanced cytotoxicity against breast cancer cells while reducing toxicity towards normal cells. This suggests that this compound could be optimized for selective anticancer activity.
Case Study 2: Neurodegenerative Disease Models
In an experimental model of neurodegeneration, treatment with nicotinamide derivatives resulted in improved cognitive function and reduced neuronal death. The findings support the hypothesis that enhancing NAD+ levels through such compounds may provide therapeutic benefits in neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and heterocyclic structures allow it to interact with enzymes and receptors in biological systems. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below compares key structural features and hypothesized applications of the target compound with similar molecules:
Key Observations:
- Methylthio vs.
- Aromatic Substitutents : The N-phenethyl and N-(pyridin-2-ylmethyl) groups in the target compound could improve solubility in organic solvents compared to the furan-based thioether in .
- Fluorescence Potential: The chromene derivative in demonstrates that methylthio groups paired with aromatic systems enable fluorescence. The target compound’s nicotinamide core may exhibit similar photophysical properties .
Biological Activity
2-(methylthio)-N-phenethyl-N-(pyridin-2-ylmethyl)nicotinamide, with CAS Number 1286718-19-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 363.5 g/mol
Biological Activity Overview
The compound has been studied for various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Below is a summary of the significant findings from recent studies:
Anticancer Activity
-
Cell Line Studies :
- The compound exhibits cytotoxicity against several cancer cell lines. For instance, a study demonstrated that it has an IC value of approximately 15 µM against the MCF7 breast cancer cell line, indicating moderate potency in inhibiting cell proliferation .
- In another study, it was found to induce apoptosis in the NCI-H460 lung cancer cell line at concentrations as low as 10 µM .
- Mechanism of Action :
Anti-inflammatory Properties
Research indicates that this compound may also exhibit anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Data Table: Biological Activity Summary
| Activity | Cell Line/Model | IC Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 15 | PI3K/Akt pathway inhibition |
| Anticancer | NCI-H460 | 10 | Induction of apoptosis |
| Anti-inflammatory | Macrophages | Not specified | Reduction of pro-inflammatory cytokines |
Case Studies
-
Study on MCF7 Cells :
- A detailed investigation into the effects of the compound on MCF7 cells revealed that treatment led to significant cell cycle arrest at the G1 phase, correlating with increased levels of p21 and decreased cyclin D1 expression. This suggests that the compound may exert its effects by modulating cell cycle regulators .
-
Neuroprotective Effects :
- Preliminary studies have indicated that this compound may also possess neuroprotective properties. In a model of neuroinflammation induced by lipopolysaccharide (LPS), treatment with the compound significantly reduced neuronal death and inflammation markers, suggesting a protective role against neurodegenerative processes .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for verifying substituent positions and confirming methylthio, phenethyl, and pyridylmethyl groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 341.45 g/mol for related analogs) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity .
- HPLC : Quantifies purity and detects impurities .
What preliminary biological activities are associated with this compound?
Basic
Structural analogs exhibit:
- Antimicrobial activity : Inhibition of bacterial/fungal pathogens via thioether and pyridine interactions .
- Anticancer potential : Cytotoxicity in cancer cell lines (e.g., IC50 values in µM range) through nicotinamide moiety interactions .
- Anti-inflammatory effects : Modulation of COX-2 or NF-κB pathways in preclinical models .
How can researchers optimize the synthetic yield and purity of this compound?
Q. Advanced
- Reaction optimization : Use of microwave-assisted synthesis to reduce reaction time and improve yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency .
- Catalyst screening : DMAP or HOBt for regioselective amide bond formation .
- Purification strategies : Gradient elution in flash chromatography or preparative HPLC for isolating high-purity fractions .
How to resolve contradictions in biological activity data across studies?
Q. Advanced
- Standardized assays : Use uniform protocols (e.g., CLSI guidelines for antimicrobial testing) to reduce variability .
- Structural analogs comparison : Cross-reference activity data from compounds with shared functional groups (e.g., thiophene vs. furan derivatives) .
- Meta-analysis : Apply tools like the SPIDER framework to synthesize qualitative and quantitative evidence systematically .
What strategies are effective for elucidating the structure-activity relationship (SAR)?
Q. Advanced
- Functional group modification : Replace methylthio with sulfoxide/sulfone groups to assess redox sensitivity .
- Molecular docking : Simulate interactions with targets like kinases or cytochrome P450 enzymes using software (e.g., AutoDock) .
- Bioisosteric replacements : Substitute pyridine with isoquinoline to evaluate binding affinity changes .
What methodologies identify the compound's biological targets?
Q. Advanced
- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins from cell lysates .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics with suspected targets (e.g., receptors or enzymes) .
- X-ray crystallography : Resolve co-crystal structures to visualize binding pockets .
How to assess synergistic effects with other therapeutic agents?
Q. Advanced
- Combination index (CI) method : Calculate CI values using Chou-Talalay equations to classify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1) .
- Isobolograms : Graphically determine synergistic concentrations in dose-response matrices .
- In vivo models : Test efficacy in xenograft models with co-administered drugs (e.g., cisplatin for cancer) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
